
5-(Propoxymethyl)quinolin-8-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-(Propoxymethyl)quinolin-8-ol hydrochloride, is related to a class of compounds that include 8-hydroxyquinoline derivatives. These derivatives are known for their metal ion complexing abilities and have been utilized in various applications, including the synthesis of polymers with bioactive end-groups and the creation of metal complexes with potential antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of 5-chloromethyl-8-quinolinol hydrochloride with other reagents. For instance, polyethers with 8-hydroxy-5-quinolinyl end-groups were prepared by reacting polyethers with amino end-groups with this chloromethyl compound . Similarly, copolymers were synthesized by radical polymerization of 5-chloro-8-quinolinyl acrylate with acrylamide . These methods suggest that the synthesis of 5-(Propoxymethyl)quinolin-8-ol hydrochloride could follow a similar pathway, involving the substitution of the chloro group with a propoxy-containing reagent.
Molecular Structure Analysis
The molecular structure of compounds in this family has been characterized using various spectroscopic methods, including IR, 1H and 13C NMR, and UV/Vis spectroscopy . X-ray structure analysis has also been employed to determine the geometry of metal complexes involving 5-chloro-quinolin-8-ol, revealing a deformed octahedral geometry in some cases . These techniques would be applicable to analyze the molecular structure of 5-(Propoxymethyl)quinolin-8-ol hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of 5-chloromethyl-8-quinolinol hydrochloride derivatives includes their ability to form complexes with metal ions, as demonstrated by the preparation of transition metal chelates . The hydrolysis behavior of copolymers containing 5-chloro-8-quinolinyl acrylate units has been studied, showing that the release of 5-chloro-8-hydroxyquinoline is influenced by the copolymer composition . These findings suggest that 5-(Propoxymethyl)quinolin-8-ol hydrochloride could also participate in similar chemical reactions, potentially leading to the formation of metal complexes or undergoing hydrolysis under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-hydroxyquinoline derivatives are influenced by their molecular structure and the presence of functional groups. For example, the solubility of copolymers in water is affected by the content of 5-chloro-8-quinolinyl acrylate . The stability of metal ion complexes formed by these derivatives can be estimated using UV/Vis spectroscopy, with the stability order for various metal ions being reported . These properties are crucial for the potential applications of these compounds, such as in the development of antimicrobial agents or materials for organic light-emitting devices .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Bis-quinolin-8-ols Derivatives as Corrosion Inhibitors
A study demonstrated the use of bis-quinolin-8-ols derivatives for corrosion inhibition on C35E steel in sulfuric acid. Two derivatives, including a compound related to 5-(Propoxymethyl)quinolin-8-ol hydrochloride, showed high efficiency in protecting steel against corrosion, with performances as high as 97.3% effectiveness at certain concentrations (El Faydy et al., 2021).
8-Hydroxyquinoline Derivatives in Acidic Corrosion
Another study highlighted the anti-corrosion potency of 8-hydroxyquinoline derivatives in an acidic medium for mild steel. The research included derivatives similar to 5-(Propoxymethyl)quinolin-8-ol hydrochloride, demonstrating significant corrosion inhibition (Douche et al., 2020).
Novel 8-Hydroxyquinoline Derivatives for Corrosion Inhibition
Novel 8-hydroxyquinoline derivatives were synthesized and evaluated for their efficacy in inhibiting acidic corrosion of mild steel. These derivatives showed high inhibition efficiency, supporting the potential of 5-(Propoxymethyl)quinolin-8-ol hydrochloride in similar applications (Rbaa et al., 2020).
Antimicrobial and Antifungal Activities
Transition Metal Complexes of Related Compounds
A study on the transition metal complexes of a compound structurally related to 5-(Propoxymethyl)quinolin-8-ol hydrochloride revealed significant antimicrobial activity. This indicates potential applications in developing antimicrobial agents (Patel et al., 2011).
Novel Quinoline Derivatives with Antimicrobial Properties
Novel quinoline derivatives containing a 1,2,4-triazole moiety, which are structurally similar to 5-(Propoxymethyl)quinolin-8-ol hydrochloride, were synthesized and found to exhibit substantial antimicrobial activities. This suggests possible use in the development of new antimicrobial drugs (Eswaran et al., 2009).
Photophysical and Electronic Properties
- Photophysical and Electronic Analysis of 8-Hydroxyquinoline Derivatives: A study investigating trivalent metal chelates of a hydroxyquinolinate-based ligand, similar in structure to 5-(Propoxymethyl)quinolin-8-ol hydrochloride, provided insights into their solution thermodynamics and photophysical properties. These findings are relevant for applications in materials science and photonic devices (Akbar et al., 2018).
Synthesis and Structural Studies
- Synthesis and Characterization of Quinolin-8-ols Derivatives: A study focused on the synthesis and characterization of quinolin-8-ols derivatives, including the synthesis of compounds related to 5-(Propoxymethyl)quinolin-8-ol hydrochloride. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Uchiyama et al., 1998).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
5-(propoxymethyl)quinolin-8-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c1-2-8-16-9-10-5-6-12(15)13-11(10)4-3-7-14-13;/h3-7,15H,2,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHVSPCQWUXUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C2C=CC=NC2=C(C=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propoxymethyl)quinolin-8-ol;hydrochloride | |
CAS RN |
2055999-80-7 |
Source


|
| Record name | 5-(propoxymethyl)quinolin-8-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)
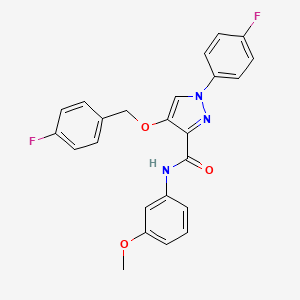
![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)
![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3002058.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)
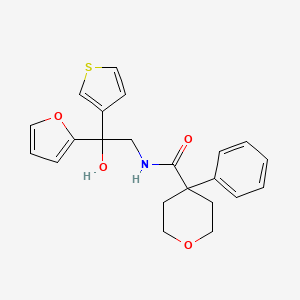
![[(2R,5R)-5-Pentyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B3002064.png)
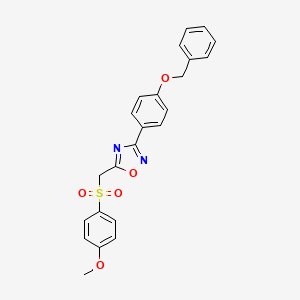

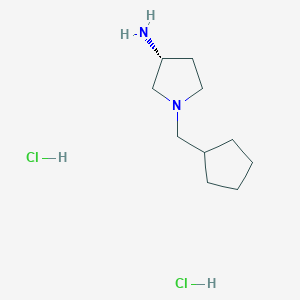

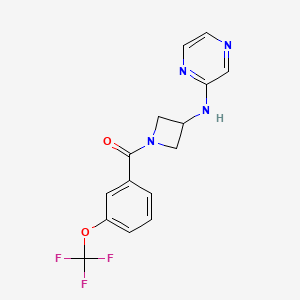
![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)